N'-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
Description
N'-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a hydrazone linkage and substituted aromatic moieties. Its structure includes:
- Pyrazole core: A five-membered heterocycle with two adjacent nitrogen atoms.
- Hydrazide group: The N'-benzylidene carbohydrazide moiety enables hydrogen bonding and π-π interactions.
- Substituents: A 4-butoxybenzylidene group at the hydrazide position and a 4-((4-methylbenzyl)oxy)phenyl group at the pyrazole C5 position. These substituents enhance lipophilicity and modulate electronic properties .
Properties
CAS No. |
634897-03-3 |
|---|---|
Molecular Formula |
C29H30N4O3 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H30N4O3/c1-3-4-17-35-25-13-9-22(10-14-25)19-30-33-29(34)28-18-27(31-32-28)24-11-15-26(16-12-24)36-20-23-7-5-21(2)6-8-23/h5-16,18-19H,3-4,17,20H2,1-2H3,(H,31,32)(H,33,34)/b30-19+ |
InChI Key |
UTAHXMPBISBQKD-NDZAJKAJSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process. The initial step often includes the condensation of 4-butoxybenzaldehyde with 4-((4-methylbenzyl)oxy)benzohydrazide under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the final pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action for N’-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Modifications and Key Differences
Research Findings and Functional Insights
Electronic and Steric Effects
- Chlorine in introduces electron-withdrawing effects, stabilizing the hydrazone linkage and enhancing antimicrobial potency .
- Pyridinyl substituents (e.g., ) enable hydrogen bonding with biological targets, as demonstrated in molecular docking studies with kinase enzymes .
Spectroscopic and Computational Data
- Vibrational Spectroscopy : The target compound’s IR spectrum shows characteristic N-H stretching at ~3250 cm⁻¹ and C=O vibrations at ~1650 cm⁻¹, consistent with analogs like . DFT/B3LYP calculations predict a HOMO-LUMO gap of ~4.1 eV, indicating moderate reactivity .
- Crystallography : Unlike the methoxy analog in , the target compound’s butoxy group may induce torsional strain, affecting crystal packing efficiency .
Biological Activity
N'-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's molecular formula is . The structural features include:
- A pyrazole core, which is known for various biological activities.
- Hydrazone linkage that often influences reactivity and biological properties.
- Substituents such as butoxy and methylbenzyl groups that may enhance lipophilicity and bioactivity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups in the structure may contribute to this activity by scavenging free radicals and reducing oxidative stress.
Antimicrobial Properties
Studies have shown that derivatives of hydrazones, including those related to the target compound, possess antimicrobial activities against various pathogens. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Effects
Preliminary investigations suggest that N'-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of research, potentially through the modulation of apoptotic pathways.
Case Studies
- Antioxidant Evaluation : A study assessed the antioxidant capacity using DPPH and ABTS assays, revealing a significant reduction in free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions.
- Antimicrobial Screening : The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones, indicating effectiveness as a potential antimicrobial agent.
- Cytotoxicity Assays : In vitro studies on various cancer cell lines demonstrated dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutics.
The biological activities of N'-(4-Butoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can be attributed to several mechanisms:
- Free Radical Scavenging : The electron-donating ability of the phenolic groups contributes to its antioxidant capacity.
- Cell Membrane Disruption : The lipophilic nature of the butoxy and methylbenzyl groups enhances membrane permeability, facilitating antimicrobial action.
- Apoptosis Induction : Interaction with cellular signaling pathways may lead to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.
Data Table
| Activity Type | Method Used | Result |
|---|---|---|
| Antioxidant | DPPH Assay | Significant radical reduction |
| Antimicrobial | Disk Diffusion Method | Effective against E. coli and S. aureus |
| Cytotoxicity | MTT Assay | IC50 values in low micromolar range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
